molecular formula C12H15N B2953842 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287331-27-3

3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2953842
CAS RN: 2287331-27-3
M. Wt: 173.259
InChI Key: BNZYWPYRRGITPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine, also known as 3-MeO-PCP, is a synthetic dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 and gained popularity as a recreational drug in the 2010s. However, its potential for scientific research has also been recognized due to its unique pharmacological properties.

Mechanism of Action

3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine disrupts the normal functioning of the brain, leading to dissociative effects such as altered perception, hallucinations, and loss of motor coordination.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine has also been found to affect other physiological systems. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and sedation. These effects can be dangerous in high doses and may lead to overdose.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine in lab experiments is its potent and selective action on the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its potential for abuse and toxicity also presents limitations, as researchers must take precautions to ensure the safety of both themselves and their subjects.

Future Directions

There are several potential future directions for research involving 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine. One area of interest is its potential as a treatment for depression and other mood disorders, as NMDA receptor dysfunction has been implicated in these conditions. Additionally, further studies are needed to fully understand the long-term effects of 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine involves the reaction of 3-methylphenyl magnesium bromide with 1,1,1-trichloroacetone, followed by reduction with lithium aluminum hydride. This results in the formation of 3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine as a white crystalline powder.

Scientific Research Applications

3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent NMDA receptor antagonist, which means it blocks the activity of this receptor, leading to dissociative effects. This property has made it a useful tool in studying the role of NMDA receptors in various neurological and psychiatric disorders.

properties

IUPAC Name

3-(3-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-3-2-4-10(5-9)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYWPYRRGITPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine

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